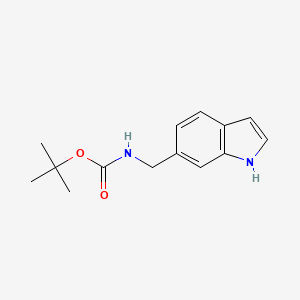

tert-Butyl ((1H-indol-6-yl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1H-indol-6-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-10-4-5-11-6-7-15-12(11)8-10/h4-8,15H,9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIBJNHODWQTOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1H-indol-6-yl)methyl)carbamate typically involves the protection of the amino group of indole with a tert-butyl carbamate group. This can be achieved through a reaction between indole and tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods: the synthesis generally follows standard organic synthesis protocols involving protection and deprotection steps, which are scalable for industrial applications .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl ((1H-indol-6-yl)methyl)carbamate can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.

Reduction: Reduction reactions can also occur, especially at the carbamate group, resulting in the formation of the corresponding amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under mild to moderate conditions.

Major Products Formed:

Oxidation: Oxidized indole derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- tert-Butyl ((1H-indol-6-yl)methyl)carbamate serves as a versatile intermediate in the synthesis of more complex indole derivatives. These derivatives are crucial in the development of pharmaceuticals and agrochemicals, facilitating the creation of compounds with diverse biological activities.

Biological Research

Anticancer Activity

- This compound exhibits promising anticancer properties. Research indicates that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have shown that indole derivatives can modulate pathways involved in cancer progression, such as inhibiting specific kinases and activating apoptotic pathways.

Antimicrobial Properties

- Preliminary studies suggest that this compound may possess antimicrobial activity, particularly against certain bacterial strains. Its mechanism likely involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Neuroprotective Effects

- Emerging research highlights the potential neuroprotective effects of this compound, especially in the context of neurodegenerative diseases like Alzheimer's. It has been shown to inhibit β-secretase and acetylcholinesterase, both critical enzymes involved in the pathogenesis of Alzheimer's disease.

Therapeutic Applications

Pharmaceutical Development

- Ongoing investigations are exploring its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. The compound's ability to interact with multiple biological targets makes it a candidate for drug development.

Industrial Applications

Production of Specialty Chemicals

- In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials, including dyes and pigments. This versatility enhances its value in industrial settings.

| Activity Type | Measurement Method | Result |

|---|---|---|

| Anticancer Activity | Cell Proliferation Assay | Inhibition observed |

| Antimicrobial Activity | Zone of Inhibition Test | Effective against specific strains |

| Neuroprotection | β-secretase Inhibition Assay | IC50 = 15.4 nM |

| Acetylcholinesterase Assay | Ki = 0.17 μM |

In Vitro Studies

A study evaluated the protective effects of this compound on astrocytes exposed to amyloid beta peptide (Aβ 1-42). Results indicated that the compound significantly improved cell viability compared to controls, suggesting its protective role against neurotoxic agents.

In Vivo Studies

In a scopolamine-induced model of Alzheimer's disease in rats, the compound was assessed for its effect on cognitive decline and oxidative stress markers. While it showed promise in reducing malondialdehyde (MDA) levels, cognitive improvement was not statistically significant compared to established treatments like galantamine.

Mechanism of Action

The mechanism of action of tert-Butyl ((1H-indol-6-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, influencing cellular processes such as signal transduction and gene expression. The carbamate group can undergo hydrolysis, releasing the active indole derivative, which then exerts its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl ((1H-indol-6-yl)methyl)carbamate with key analogs, focusing on synthetic methods , substituent effects , and physicochemical properties .

tert-Butyl (3-Cyano-1H-indol-6-yl)carbamate (CAS 1416439-42-3)

- Structure: Features a cyano group at the 3-position of the indole ring, altering electronic properties and hydrogen-bonding capacity.

- Synthesis : Prepared via palladium-catalyzed coupling or direct substitution reactions, achieving high purity (95%+) .

- Properties :

tert-Butyl (2-(6-Fluoro-1H-indol-3-yl)ethyl)carbamate (CAS 1158999-98-4)

- Structure : Contains a fluorine atom at the 6-position and an ethyl linker at the 3-position.

- Synthesis : Achieved via alkylation or reductive amination, with yields dependent on reaction conditions .

- Properties :

- Key Difference : Fluorine substitution improves metabolic stability and lipophilicity, making it more suitable for in vivo studies than the parent compound.

tert-Butyl 1H-Indol-2-ylcarbamate (CAS 167954-49-6)

- Structure : Boc group attached directly to the indole 2-position.

- Synthesis : Prepared via carbamate formation using 1H-indol-2-amine and di-tert-butyl dicarbonate.

- Properties :

- Key Difference : The 2-position substitution sterically hinders reactivity at the indole nitrogen, reducing nucleophilicity compared to 6-substituted analogs.

3-(((2-Cycloheptylethyl)(methyl)amino)methyl)-1H-indol-6-yl Diisopropylcarbamate

- Structure : Bulkier diisopropylcarbamate group at the 6-position with a cycloheptylethylamine side chain.

- Synthesis : Yield: 71.9%; purity: 99.3% (UPLC). IR peaks at 1684 cm⁻¹ confirm carbamate C=O stretching .

- Key Difference : The diisopropylcarbamate and extended side chain enhance hydrophobicity, favoring membrane permeability in neurological targets .

Comparative Data Table

Key Research Findings

Substituent Position Matters: 6-Substituted indole carbamates (e.g., tert-butyl (3-cyano-1H-indol-6-yl)carbamate) exhibit higher synthetic yields (90%+) compared to 2- or 3-substituted analogs due to reduced steric hindrance .

Electronic Effects: Electron-withdrawing groups (e.g., cyano, fluorine) improve solubility and target binding but may reduce stability under basic conditions .

Synthetic Flexibility : Palladium-catalyzed methods (e.g., in and ) enable efficient coupling of Boc-protected intermediates, with yields exceeding 90% in optimized conditions .

Biological Activity

tert-Butyl ((1H-indol-6-yl)methyl)carbamate is a member of the indole derivative family, which is known for its diverse biological activities. This compound features an indole ring, a structural motif prevalent in numerous biologically active molecules. The unique substitution pattern on the indole ring significantly influences its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. Its mechanism of action primarily involves modulation of cellular pathways that regulate cell proliferation and apoptosis. For instance, studies have shown that compounds with similar indole structures can inhibit cell growth and induce apoptosis in various cancer cell lines .

In a comparative study, compounds with structural similarities to this compound demonstrated cytotoxic effects against hypopharyngeal tumor cells, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Indole derivatives are recognized for their effectiveness against both Gram-positive and Gram-negative bacteria. Preliminary findings suggest that this compound could exhibit moderate antibacterial activity, although specific data on its efficacy against various bacterial strains remains limited .

Anti-inflammatory Effects

Indole derivatives, including this compound, have been studied for their anti-inflammatory properties. Some related compounds have shown promising results in reducing inflammation in experimental models, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets within the body. The indole moiety allows for binding to various receptors and enzymes, thereby modulating their activity. This interaction can lead to:

- Inhibition of cell proliferation : By interfering with signaling pathways that promote cell division.

- Induction of apoptosis : Triggering programmed cell death in cancerous cells.

- Modulation of immune responses : Potentially enhancing or suppressing immune functions depending on the context .

Data Table: Biological Activities of Related Indole Derivatives

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of indole derivatives, researchers evaluated a series of compounds structurally similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 µM. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Case Study 2: Antimicrobial Efficacy

A comparative analysis was conducted on the antimicrobial activities of several indole derivatives, including this compound. The findings revealed that certain derivatives showed effective inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values between 20 to 50 µM. This suggests that further exploration into the antimicrobial potential of this compound could yield promising results .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl ((1H-indol-6-yl)methyl)carbamate?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving carbamate protection and indole functionalization. For example, a tert-butyl carbamate group can be introduced using Boc-protection under anhydrous conditions (e.g., Boc₂O in THF with DMAP). Subsequent coupling reactions, such as palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), may be employed to attach the indole moiety. Key intermediates are purified via column chromatography (silica gel, hexane/EtOAc gradients) and characterized by NMR and MS .

| Key Reaction Steps | Conditions |

|---|---|

| Boc-protection | Boc₂O, DMAP, THF, 0°C to RT |

| Indole coupling | Pd(OAc)₂, BINAP, K₃PO₄, toluene, reflux |

| Purification | Column chromatography (hexane/EtOAc) |

Q. How is tert-Butyl ((1H-indol-6-yl)methyl)carbamate characterized spectroscopically?

- Methodological Answer :

- ¹H NMR : Protons on the indole ring (δ 6.4–7.6 ppm) and tert-butyl group (δ 1.36 ppm, singlet) are diagnostic. For example, the methylene bridge (CH₂) between indole and carbamate appears as a doublet (δ ~3.5–4.0 ppm, J = 6–7 Hz) .

- MS : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺). Expected m/z for C₁₄H₁₈N₂O₂: 258.14 .

Q. What purification strategies are optimal for this compound?

- Methodological Answer : Use silica gel chromatography with gradient elution (hexane/EtOAc 4:1 to 1:1). For polar byproducts, reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) improves purity. Crystallization from EtOAc/hexane mixtures yields high-purity solids .

Advanced Research Questions

Q. How can computational methods resolve diastereomer formation during synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies to identify favored diastereomers. Molecular docking or MD simulations assess steric/electronic effects in intermediates. Software like Gaussian or ORCA is used, with results validated against experimental NMR coupling constants .

Q. How to address contradictions in NMR data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected splitting or shifts) may arise from dynamic effects or impurities. Strategies:

- Variable Temperature (VT) NMR : Assess conformational exchange (e.g., indole ring flipping).

- 2D NMR (COSY, HSQC) : Confirm connectivity; compare with literature data for similar indole derivatives .

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (SHELX refinement) .

Q. What strategies optimize yields in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (Pd₂(dba)₃ vs. PdCl₂) and ligands (BINAP vs. XPhos) for coupling efficiency .

- Reaction Monitoring : Use TLC or in-situ IR to detect intermediates.

- Workflow Example :

- Step 1: Boc-protection (yield: 85%).

- Step 2: Suzuki coupling (yield: 65% with Pd₂(dba)₃/BINAP).

- Step 3: Deprotection (HCl/MeOH, yield: 90%) .

Q. How to predict stability under varying pH or solvent conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 48h, then analyze by HPLC.

- Solvent Compatibility : Test solubility/stability in DMSO, MeOH, and CH₂Cl₂ via ¹H NMR over 72h .

Data Contradiction Analysis

Q. Conflicting MS and NMR How to troubleshoot?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.